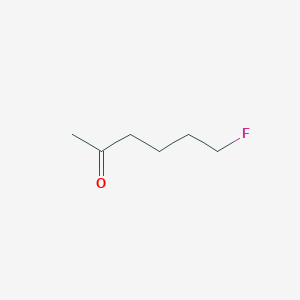
6-Fluorohexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluorohexan-2-one: is an organic compound with the molecular formula C6H11FO It is a fluorinated ketone, where the fluorine atom is attached to the sixth carbon of the hexane chain, and the carbonyl group is located at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorohexan-2-one can be achieved through several methods. One common approach involves the fluorination of hexan-2-one. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the careful handling of fluorinating agents and the optimization of reaction parameters to maximize efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluorohexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 6-fluorohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed:
Oxidation: 6-Fluorohexanoic acid.
Reduction: 6-Fluorohexanol.
Substitution: 6-Aminohexan-2-one or 6-Thiohexan-2-one.
Applications De Recherche Scientifique
Chemistry: 6-Fluorohexan-2-one is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for creating complex molecules with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways involving ketones and fluorinated compounds.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs that target specific enzymes or receptors. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mécanisme D'action
The mechanism of action of 6-Fluorohexan-2-one involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, the compound can act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, leading to more effective inhibition or activation of biological processes.
Comparaison Avec Des Composés Similaires
Hexan-2-one: Lacks the fluorine atom, resulting in different reactivity and properties.
6-Chlorohexan-2-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
6-Bromohexan-2-one: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness: 6-Fluorohexan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with biological targets. This makes this compound particularly valuable in applications where these properties are advantageous, such as in drug design and materials science.
Propriétés
Numéro CAS |
62764-90-3 |
|---|---|
Formule moléculaire |
C6H11FO |
Poids moléculaire |
118.15 g/mol |
Nom IUPAC |
6-fluorohexan-2-one |
InChI |
InChI=1S/C6H11FO/c1-6(8)4-2-3-5-7/h2-5H2,1H3 |
Clé InChI |
SIBCODJDADBUEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)

![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)


![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)





![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)
